N-(4-chlorobenzyl)butan-2-amine
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Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors
Mode of Action
Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in similar compounds . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-chlorobenzyl)butan-2-amine could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s predicted density is 1026 g/cm3 , which may influence its absorption and distribution in the body. Its predicted pKa is 9.60 , which could affect its solubility and therefore its absorption and distribution.
Result of Action
Given the potential wide range of biological activities suggested by the activities of similar compounds , it’s likely that the results of its action are diverse and depend on the specific biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chlorobenzyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. In this method, a primary amine is synthesized by alkylation of ammonia using a large excess of ammonia to ensure the formation of the primary amine . The reaction typically involves the use of halogenoalkanes, which react with amines to produce the corresponding alkyl-substituted amine, releasing a halogen acid as a byproduct .
Another method involves the reduction of secondary amides using reagents such as triflic anhydride for amide activation and sodium borohydride for reduction . This method is known for its simplicity and chemoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenoalkanes and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenoalkanes in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkyl-substituted amines.
Scientific Research Applications
Comparison with Similar Compounds
N-(4-chlorobenzyl)butan-2-amine can be compared with other similar compounds, such as:
N-butylamine: A primary amine with the formula C4H11N, known for its use in organic synthesis.
Isopropylamine: A secondary amine with the formula C3H9N, used as a building block in the synthesis of pharmaceuticals.
tert-Butylamine: A tertiary amine with the formula C4H11N, used in the production of rubber chemicals and pharmaceuticals.
This compound is unique due to its specific substitution pattern and psychoactive properties, which distinguish it from other amines.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPDICODYXMPSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405890 |
Source
|
Record name | N-(4-chlorobenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46234-40-6 |
Source
|
Record name | N-(4-chlorobenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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